(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid
(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid
Brand Name:
Vulcanchem
CAS No.:
3019-58-7
VCID:
VC2365386
InChI:
InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8-/m1/s1
SMILES:
C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O
Molecular Formula:
C10H11NO5
Molecular Weight:
225.2 g/mol
(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid
CAS No.: 3019-58-7
Cat. No.: VC2365386
Molecular Formula: C10H11NO5
Molecular Weight: 225.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3019-58-7 |
|---|---|
| Molecular Formula | C10H11NO5 |
| Molecular Weight | 225.2 g/mol |
| IUPAC Name | (2R,3R)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8-/m1/s1 |
| Standard InChI Key | ZWXNRJCDXZFNLJ-HTQZYQBOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)NC(=O)[C@@H]([C@H](C(=O)O)O)O |
| SMILES | C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O |
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